N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide
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Overview
Description
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide is a complex organic compound featuring multiple heterocyclic rings, including pyrazolo[3,4-d]pyrimidine and pyrazole moieties. This compound has garnered interest in scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound likely interacts with its target through ATP-competitive inhibition, a common mechanism for kinase inhibitors . This means the compound competes with ATP for binding to the kinase, thereby inhibiting its activity.
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, given that PKB is a key downstream component in this pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The compound’s action likely results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Cellular Effects
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide has been shown to have effects on various types of cells. For instance, some pyrazolopyrimidines have demonstrated anticancer activity against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrazolopyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorophenyl hydrazine with appropriate diketone or β-diketone derivatives under acidic conditions. Subsequent cyclization reactions, often facilitated by heating or the use of catalysts, lead to the formation of the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of ultrasonic-assisted synthesis has also been reported to improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine ring.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products Formed:
Oxidation: 2-methylbenzamide carboxylic acid.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Chloro-substituted derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with biological macromolecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Benzamide derivatives
Chlorophenyl compounds
Uniqueness: This compound is unique due to its specific combination of functional groups and heterocyclic rings, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O/c1-14-6-3-4-9-18(14)23(32)28-20-10-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)17-8-5-7-16(24)11-17/h3-13H,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXBCMXCIABICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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